Hodgkinsine

Vue d'ensemble

Description

Hodgkinsine is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It has antiviral, antibacterial, and antifungal effects, but has mainly been researched for the analgesic effects that it produces . It is thought to be one of the components responsible for the analgesic effects seen when Psychotria colorata is used in traditional medical practice in humans .

Synthesis Analysis

The enantioselective total synthesis of Hodgkinsine, among other alkaloids, through a diazene-directed assembly of cyclotryptamine fragments has been described . Another method disclosed a catalytic asymmetric dearomatization (CADA) of tryptamine via tandem [4 + 2] cycloaddition/cyclization with o-azaxylylene .

Molecular Structure Analysis

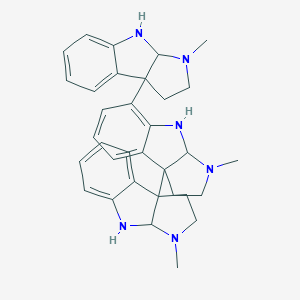

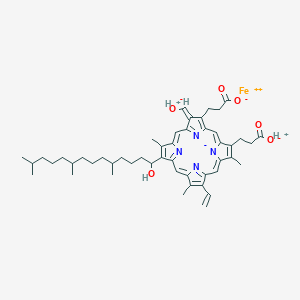

Hodgkinsine is a trimer composed of three pyrrolidinoindoline subunits . Due to its complex structure and multiple chiral centres, hodgkinsine has many stereoisomers . Hodgkinsine contains a total of 85 bonds; 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, 3 secondary amines .

Chemical Reactions Analysis

Due to its complex structure and multiple chiral centres, significant research has been undertaken to elucidate the structure-activity relationships of the various isomers and synthetic derivatives structurally derived from Hodgkinsine .

Physical And Chemical Properties Analysis

Hodgkinsine has a molecular formula of C33H38N6 and a molar mass of 518.709 g·mol −1 . It has a total of 85 bonds, including 47 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, 6 five-membered rings, 3 six-membered rings, 3 eight-membered rings, 3 nine-membered rings, 3 twelve-membered rings, and 3 secondary amines .

Applications De Recherche Scientifique

Antiviral Properties

Hodgkinsine has been found to have antiviral properties . However, the specific viruses it is effective against and the mechanism of its antiviral action require further research.

Antibacterial Activity

The compound also exhibits antibacterial effects . The exact bacteria it targets and how it inhibits their growth is still under investigation.

Antifungal Effects

In addition to its antiviral and antibacterial properties, Hodgkinsine has antifungal effects . The types of fungi it affects and its mode of action in fungal inhibition are areas of ongoing research.

Analgesic Effects

Hodgkinsine has been researched mainly for the analgesic effects it produces. It is thought to be one of the components responsible for the analgesic effects seen when Psychotria colorata, a plant in which Hodgkinsine is found, is used in traditional medical practice .

Mu Opioid Agonist

Hodgkinsine acts as a mu opioid agonist . This is a mechanism of action shared with commonly used painkillers like morphine. This property could make Hodgkinsine a potential candidate for pain management research.

NMDA Antagonist

Hodgkinsine is also an NMDA antagonist , a property it shares with the painkiller ketamine. This suggests that Hodgkinsine could have potential applications in the treatment of conditions like chronic pain, where NMDA antagonists are often used.

Structure-Activity Relationships

Due to its complex structure and multiple chiral centres, Hodgkinsine has many stereoisomers. Significant research has been undertaken to elucidate the structure-activity relationships of the various isomers and synthetic derivatives structurally derived from Hodgkinsine .

Potential Applications of Hodgkinsine B

Hodgkinsine B, the enantiomer of Hodgkinsine, has a broad bioprofile . While there is scant information on the biological activity of Hodgkinsine B due to lack of availability of the pure metabolite, its analogue Hodgkinsine has a broad bioprofile . This suggests that Hodgkinsine B could also have potential applications in various fields of scientific research.

Mécanisme D'action

Target of Action

Hodgkinsine, an alkaloid found in plants of the genus Psychotria, has been found to act as both a mu opioid agonist and an NMDA antagonist . These are the primary targets of Hodgkinsine and play crucial roles in its mechanism of action. The mu opioid receptors are involved in pain perception, while NMDA receptors are associated with synaptic plasticity and memory function.

Mode of Action

Hodgkinsine interacts with its targets, the mu opioid receptors and NMDA receptors, resulting in significant changes in the body. As a mu opioid agonist, it binds to and activates the mu opioid receptors, mimicking the action of endogenous opioids. This results in analgesic effects, reducing the perception of pain . As an NMDA antagonist, Hodgkinsine binds to NMDA receptors and inhibits their activity, which can lead to a decrease in neuronal excitability .

Biochemical Pathways

Its action as a mu opioid agonist and an NMDA antagonist indicates that it may affect pathways involving these receptors, potentially influencing pain perception and synaptic plasticity .

Result of Action

The molecular and cellular effects of Hodgkinsine’s action primarily revolve around its analgesic effects. By acting as a mu opioid agonist and an NMDA antagonist, Hodgkinsine can potentially reduce pain perception and alter neuronal excitability . This suggests that Hodgkinsine could have significant effects at the cellular level, particularly within neurons.

Propriétés

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939524 | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hodgkinsine | |

CAS RN |

18210-71-4 | |

| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)

![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)

![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)

![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)

![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)